Regiochemical Requirement: 3-Isomer is the Exclusive Intermediate for Azelaprag (AMG 986) Synthesis
The compound serves as the direct precursor to 3-amino-1-methylindole, a critical intermediate in the patented synthesis of the clinical-stage APJ receptor agonist azelaprag (AMG 986, Example 263 in WO2016187308A1). The 2-isomer (tert-butyl (1-methyl-1H-indol-2-yl)carbamate, CAS 1159826-71-7) cannot substitute because the amino group must be at the 3-position for subsequent triazole formation; using the 2-isomer would produce an inactive regioisomer excluded from the patent claims [1][2].
| Evidence Dimension | Regiochemical identity and patent-defined synthetic utility |
|---|---|
| Target Compound Data | 3-amino-1-methylindole precursor; used in WO2016187308A1 Example 263 to yield azelaprag (APJ agonist pEC50 9.49, EC50 0.32 nM) |
| Comparator Or Baseline | 2-amino-1-methylindole precursor (from CAS 1159826-71-7): not claimed in WO2016187308A1; would lead to a different regioisomer not associated with the reported APJ activity |
| Quantified Difference | Only the 3-isomer delivers the correct regiochemistry for the active pharmaceutical ingredient; pEC50 for comparator is not reported (not part of patent SAR) |
| Conditions | Multi-step synthesis as described in WO2016187308A1; final product activity measured via APJ receptor agonism assay |
Why This Matters
Procurement of the 3-isomer is mandatory for research groups and CROs replicating or scaling the azelaprag synthesis; the 2-isomer is a synthetic dead-end for this high-value drug candidate.
- [1] Amgen Inc. (2016). WO2016187308A1 - Triazole agonists of the APJ receptor. https://patents.google.com/patent/WO2016187308A1/en View Source
- [2] Molaid. tert-Butyl (1-methyl-1H-indol-3-yl)carbamate - Reaction Information (WO2016187308A1). https://www.molaid.com/MS_683441 View Source
